molecular formula C13H18O3 B13815499 Methyl 4-pentoxybenzoate CAS No. 5416-97-7

Methyl 4-pentoxybenzoate

Cat. No.: B13815499
CAS No.: 5416-97-7
M. Wt: 222.28 g/mol
InChI Key: PMQWMUPLNBYIBS-UHFFFAOYSA-N
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Description

Methyl 4-n-pentyloxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para-position is replaced by a pentyloxy group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-n-pentyloxybenzoate can be synthesized through the esterification of 4-n-pentyloxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-n-pentyloxybenzoate involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-n-pentyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 4-n-pentyloxybenzoic acid.

    Reduction: 4-n-pentyloxybenzyl alcohol.

    Substitution: 4-n-pentyloxy-2-nitrobenzoate or 4-n-pentyloxy-2-bromobenzoate.

Scientific Research Applications

Methyl 4-n-pentyloxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of aromatic esters with biological systems.

    Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-n-pentyloxybenzoate involves its interaction with cellular components. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various molecular targets. The pentyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybenzoate
  • Methyl 4-ethoxybenzoate
  • Methyl 4-butoxybenzoate

Uniqueness

Methyl 4-n-pentyloxybenzoate is unique due to its longer pentyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain increases its hydrophobicity and may influence its reactivity and interaction with biological systems.

Properties

CAS No.

5416-97-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-pentoxybenzoate

InChI

InChI=1S/C13H18O3/c1-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15-2/h6-9H,3-5,10H2,1-2H3

InChI Key

PMQWMUPLNBYIBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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